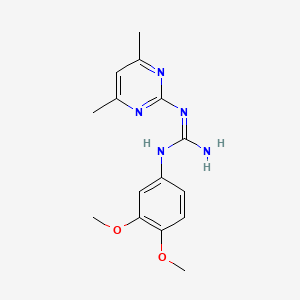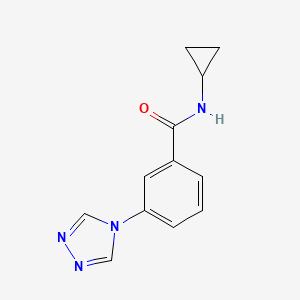![molecular formula C12H18N4OS B5460600 N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5460600.png)
N-bicyclo[2.2.1]hept-2-yl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a bicyclo[2.2.1]hept-2-yl group, which is a type of cycloalkane structure common in many organic compounds . It also contains a 5-methyl-4H-1,2,4-triazol-3-yl group, which is a type of heterocyclic aromatic ring containing nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic and triazole groups. The bicyclo[2.2.1]hept-2-yl group would provide a rigid, three-dimensional structure, while the 5-methyl-4H-1,2,4-triazol-3-yl group would contribute to the compound’s aromaticity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bicyclo[2.2.1]hept-2-yl group might undergo reactions typical of cycloalkanes, such as substitutions or additions . The 5-methyl-4H-1,2,4-triazol-3-yl group could potentially participate in reactions typical of aromatic compounds, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the presence of the bicyclo[2.2.1]hept-2-yl group might confer rigidity to the molecule, while the 5-methyl-4H-1,2,4-triazol-3-yl group could contribute to its aromaticity and potentially its reactivity .Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4OS/c1-7-13-12(16-15-7)18-6-11(17)14-10-5-8-2-3-9(10)4-8/h8-10H,2-6H2,1H3,(H,14,17)(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMJTMWZCDUBPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC(=O)NC2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[N-(4-biphenylylcarbonyl)ethanehydrazonoyl]phenyl}-2-phenoxyacetamide](/img/structure/B5460542.png)
![N-(3-chlorophenyl)-N'-[4-(4-morpholinyl)phenyl]urea](/img/structure/B5460543.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B5460555.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-thienylmethyl)acetamide](/img/structure/B5460570.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5460585.png)
![2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B5460588.png)
![(1H-imidazol-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5460593.png)

![7-hydroxy-3-(4-methoxyphenoxy)-8-[(3-methyl-1-piperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5460606.png)
![4-nitro-N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5460614.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5460618.png)
![3-[(2-fluorobenzyl)thio]-6-(5-nitro-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5460623.png)